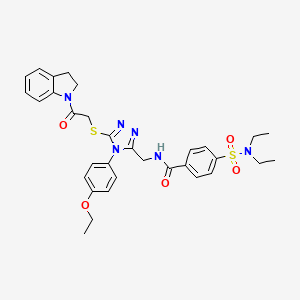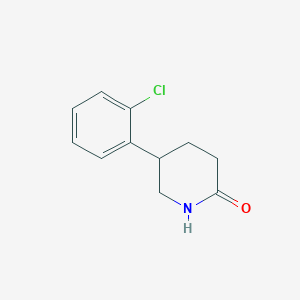
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related urea derivatives involves multi-step reactions including Ugi reactions and subsequent modifications. For example, Sañudo et al. (2006) described the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides through Ugi reactions followed by stirring with sodium ethoxide to yield new classes of pseudopeptidic [1,2,4]triazines, demonstrating the complexity involved in synthesizing such compounds (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Molecular Structure Analysis
X-ray diffraction (XRD) is a common technique used to determine the molecular structure of chemical compounds. The detailed molecular structure of similar urea compounds has been elucidated through XRD, showing tautomers and the formation of dimers via hydrogen bonds (Sañudo et al., 2006).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, including cyclocondensation and interactions with ether peroxides, leading to the formation of cyclic metabolites. Bonacorso et al. (2003) reported the synthesis of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones from the reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea, showcasing the reactivity of such molecules (Bonacorso, Lopes, Wastowski, Zanatta, & Martins, 2003).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of chemical compounds. The synthesis and characterization methods provide insights into these properties, although specific details on the physical properties of "1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea" are not detailed in the provided literature.
Chemical Properties Analysis
Chemical properties such as reactivity with other compounds, stability under various conditions, and the ability to undergo specific chemical transformations are key aspects. For example, the interaction between methadone and ether peroxides producing a significant cyclic metabolite highlights the chemical reactivity of urea derivatives (Osselton, 1976).
科学的研究の応用
Anticancer Potential
Research has identified the significance of diaryl ureas, including derivatives similar to the specified compound, in anticancer applications. The synthesis and evaluation of related compounds have shown promising antiproliferative activity against various cancer cell lines. For example, Jian Feng et al. (2020) synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, demonstrating significant effects on cancer cell lines, suggesting potential as new anticancer agents and BRAF inhibitors (Jian Feng et al., 2020).
Chemical Synthesis and Molecular Interactions
The study of heterocyclic ureas, including structures similar to the specified compound, has revealed insights into their chemical synthesis and molecular interactions. For instance, P. Corbin et al. (2001) investigated the synthesis and conformational studies of heterocyclic ureas, revealing how they form multiply hydrogen-bonded complexes (P. Corbin et al., 2001).
Structural Analysis and Crystallography
The structural analysis and crystallography of compounds similar to the specified urea derivative have been a focus of research, providing insights into their molecular structure and potential applications. Seonghwa Cho et al. (2015) conducted a study on the crystal structure of chlorfluazuron, a related compound, showcasing the detailed molecular arrangement and hydrogen bonding patterns (Seonghwa Cho et al., 2015).
特性
IUPAC Name |
1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-11-4-5-14(8-12(11)2)19-10-13(9-15(19)20)18-16(21)17-6-7-22-3/h4-5,8,13H,6-7,9-10H2,1-3H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDCUDVAEJUPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

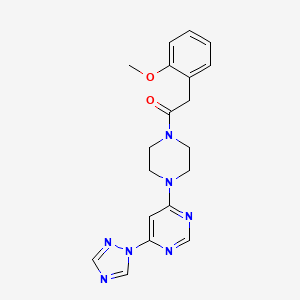
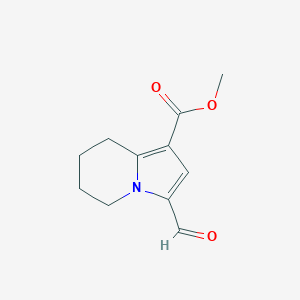
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2488778.png)
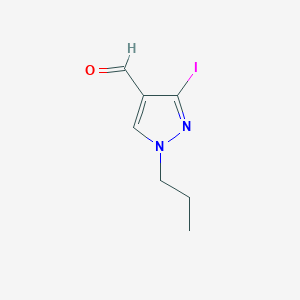
methanone](/img/structure/B2488780.png)
![2-bromo-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2488781.png)

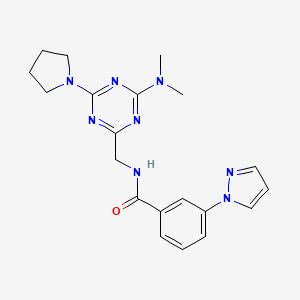
![6-(((Benzyloxy)carbonyl)amino)-2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2488785.png)
![5-Bromo-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]furan-2-carboxamide](/img/structure/B2488786.png)
![3-{3-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2488787.png)
![Cyclopropyl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2488788.png)
